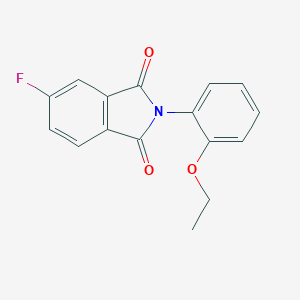![molecular formula C16H15Cl2NO3S B258766 3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a sulfonamide derivative that has been used as a tool in scientific research to investigate the mechanisms of various ion channels and transporters.
作用机制
DIDS is a sulfonamide derivative that acts as an anion transport inhibitor. It inhibits the activity of various ion channels and transporters by binding to a specific site on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is thought to block the movement of chloride ions through the channel or transporter by binding to a specific site on the protein.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, which play a crucial role in cell volume regulation, neuronal excitability, and smooth muscle contraction. DIDS has also been shown to inhibit the activity of the sodium-potassium-chloride cotransporter (NKCC), which is responsible for the transport of ions across cell membranes. Moreover, DIDS has been shown to inhibit the activity of the anion exchanger (AE) and the chloride-bicarbonate exchanger (AE2), which are responsible for the exchange of chloride and bicarbonate ions across cell membranes.
实验室实验的优点和局限性
DIDS has several advantages as a tool in scientific research. It is readily available and easy to use. Moreover, it is a highly specific inhibitor of various ion channels and transporters, making it a valuable tool for investigating the mechanisms of these proteins. However, DIDS also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Moreover, DIDS has been shown to have variable effects on different cell types, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on DIDS. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction. Moreover, the development of new experimental techniques, such as optogenetics, may provide new insights into the mechanisms of ion channels and transporters. Finally, the investigation of the role of ion channels and transporters in disease states, such as cystic fibrosis, may lead to the development of new therapeutic strategies.
合成方法
The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of DIDS is well-established, and the compound is readily available for research purposes.
科学研究应用
DIDS has been extensively used in scientific research as a tool to investigate the mechanisms of various ion channels and transporters. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the activity of the sodium-potassium-chloride cotransporter (NKCC), the anion exchanger (AE), and the chloride-bicarbonate exchanger (AE2). Moreover, DIDS has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction.
属性
产品名称 |
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide |
|---|---|
分子式 |
C16H15Cl2NO3S |
分子量 |
372.3 g/mol |
IUPAC 名称 |
3-(2,5-dichlorophenyl)sulfonyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-4-2-3-5-14(11)19-16(20)8-9-23(21,22)15-10-12(17)6-7-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI 键 |
QTBYMHONAQCISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)

![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)